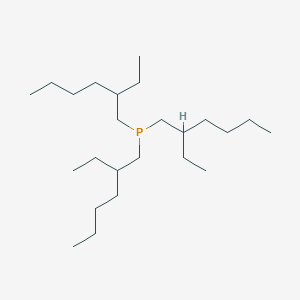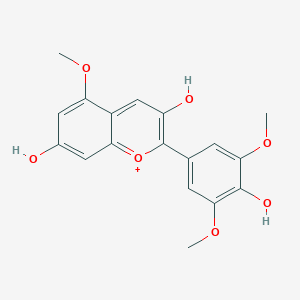
5-ブロモ-2-メチル-4-ニトロ-1H-イミダゾール
概要
説明
5-Bromo-2-methyl-4-nitro-1H-imidazole is a heterocyclic compound with the molecular formula C4H4BrN3O2. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. This compound is notable for its applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties.
科学的研究の応用
5-Bromo-2-methyl-4-nitro-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
作用機序
Target of Action
Imidazole derivatives are known to have a broad range of biological activities, and their targets can vary widely depending on the specific compound and its functional groups .
Mode of Action
Imidazole derivatives are generally known to interact with their targets through various mechanisms, such as inhibiting enzyme activity, interacting with receptors, or disrupting cell membrane integrity .
Biochemical Pathways
Imidazole derivatives can affect a variety of biochemical pathways depending on their specific targets .
Result of Action
Imidazole derivatives have been reported to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially affect the action of imidazole derivatives .
生化学分析
Biochemical Properties
5-Bromo-2-methyl-4-nitro-1H-imidazole plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, proteins, and other biomolecules. For instance, it can act as an inhibitor for certain enzymes, thereby modulating biochemical pathways. The interactions of 5-Bromo-2-methyl-4-nitro-1H-imidazole with these biomolecules are often characterized by binding to active sites, leading to changes in enzyme activity and subsequent biochemical effects .
Cellular Effects
The effects of 5-Bromo-2-methyl-4-nitro-1H-imidazole on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes, leading to changes in protein synthesis and cellular behavior. Additionally, 5-Bromo-2-methyl-4-nitro-1H-imidazole has been found to impact metabolic pathways, thereby influencing the overall metabolic flux within cells .
Molecular Mechanism
At the molecular level, 5-Bromo-2-methyl-4-nitro-1H-imidazole exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding often results in conformational changes in the target molecules, thereby altering their activity. Furthermore, 5-Bromo-2-methyl-4-nitro-1H-imidazole can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-2-methyl-4-nitro-1H-imidazole have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-Bromo-2-methyl-4-nitro-1H-imidazole can degrade over time, leading to a decrease in its biochemical activity. Additionally, long-term exposure to this compound can result in cumulative effects on cellular processes, which may differ from its short-term effects .
Dosage Effects in Animal Models
The effects of 5-Bromo-2-methyl-4-nitro-1H-imidazole vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of metabolic pathways. At higher doses, toxic or adverse effects may be observed. These effects can include cellular toxicity, disruption of normal cellular processes, and potential damage to tissues and organs. It is essential to determine the optimal dosage to maximize the beneficial effects while minimizing the adverse effects .
Metabolic Pathways
5-Bromo-2-methyl-4-nitro-1H-imidazole is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing the metabolic flux and levels of metabolites within cells. The compound can modulate the activity of key enzymes in these pathways, leading to changes in the overall metabolic profile of the cell. Understanding these interactions is crucial for elucidating the biochemical role of 5-Bromo-2-methyl-4-nitro-1H-imidazole .
Transport and Distribution
The transport and distribution of 5-Bromo-2-methyl-4-nitro-1H-imidazole within cells and tissues are essential for its biochemical activity. The compound can interact with specific transporters or binding proteins, facilitating its movement across cellular membranes and its accumulation in specific cellular compartments. These interactions can influence the localization and concentration of 5-Bromo-2-methyl-4-nitro-1H-imidazole within cells, thereby affecting its biochemical effects .
Subcellular Localization
The subcellular localization of 5-Bromo-2-methyl-4-nitro-1H-imidazole is a critical factor in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence the interactions of 5-Bromo-2-methyl-4-nitro-1H-imidazole with other biomolecules and its overall biochemical activity. Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-methyl-4-nitro-1H-imidazole typically involves the bromination of 2-methyl-4-nitroimidazole. The process begins with the nitration of imidazole to form 4-nitroimidazole, followed by methylation to yield 2-methyl-4-nitroimidazole. Bromination is then carried out using bromine or a brominating agent under controlled conditions to obtain the final product .
Industrial Production Methods: Industrial production of 5-Bromo-2-methyl-4-nitro-1H-imidazole follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The compound is typically produced in solid form and stored under inert conditions to prevent degradation .
化学反応の分析
Types of Reactions: 5-Bromo-2-methyl-4-nitro-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form different derivatives, depending on the oxidizing agent used
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols, solvents like ethanol or water, and catalysts such as palladium.
Reduction: Hydrogen gas, catalysts like palladium on carbon, and solvents like ethanol.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide
Major Products:
Substitution: Derivatives with different functional groups replacing the bromine atom.
Reduction: 2-methyl-4-amino-1H-imidazole derivatives.
Oxidation: Various oxidized imidazole derivatives
類似化合物との比較
- 2-Bromo-4-nitroimidazole
- 5-Bromo-1-methyl-4-nitroimidazole
- 2-Methyl-4-nitroimidazole
Comparison: 5-Bromo-2-methyl-4-nitro-1H-imidazole is unique due to the presence of both bromine and nitro groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for various applications in research and industry .
特性
IUPAC Name |
4-bromo-2-methyl-5-nitro-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrN3O2/c1-2-6-3(5)4(7-2)8(9)10/h1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOJYWZSEUWUYAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(N1)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30172244 | |
| Record name | 4-Bromo-2-methyl-5-nitroimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30172244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18874-52-7 | |
| Record name | NSC 226188 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018874527 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 18874-52-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226188 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Bromo-2-methyl-5-nitroimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30172244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-2-methyl-4-nitro-1H-imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key intermolecular interactions observed in the crystal structure of 5-Bromo-2-methyl-4-nitro-1H-imidazole?
A1: The primary packing motif in 5-Bromo-2-methyl-4-nitro-1H-imidazole (I) is characterized by infinite chains formed through N-H...N hydrogen bonding []. These chains are further connected into a two-dimensional grid via strong C-Br...O halogen bonds []. This intricate network of interactions contributes significantly to the overall stability and packing arrangement within the crystal lattice.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[N-(3-carbamoyloxypropyl)-4-methylanilino]propyl carbamate](/img/structure/B108407.png)
![3-[[Dimethyl(3-sulfanylpropyl)silyl]oxy-dimethylsilyl]propane-1-thiol](/img/structure/B108409.png)












